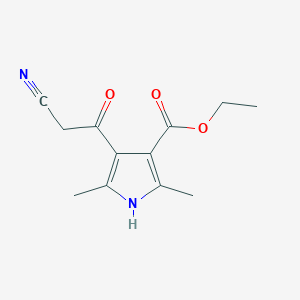![molecular formula C24H28N6O2 B2765696 1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione CAS No. 851939-85-0](/img/structure/B2765696.png)
1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a useful research compound. Its molecular formula is C24H28N6O2 and its molecular weight is 432.528. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Treatment of Chronic Myeloid Leukemia (CML)
Imatinib is a frontline therapy for chronic myeloid leukemia (CML) . It specifically inhibits the activity of tyrosine kinases, including the BCR-ABL fusion protein characteristic of CML. By binding to the inactive Abelson tyrosine kinase domain, Imatinib disrupts the signaling pathways responsible for uncontrolled cell proliferation in CML .
Gastrointestinal Stromal Tumors (GISTs)
Imatinib has revolutionized the treatment of gastrointestinal stromal tumors (GISTs) . These tumors often harbor mutations in the KIT or PDGFRA genes, leading to constitutive activation of tyrosine kinases. Imatinib selectively targets these kinases, inhibiting tumor growth and improving patient outcomes .
Dermatofibrosarcoma Protuberans (DFSP)
In dermatofibrosarcoma protuberans (DFSP) , a rare soft tissue sarcoma, Imatinib has shown remarkable efficacy. DFSP is characterized by the COL1A1-PDGFB fusion gene, resulting in PDGF receptor activation. Imatinib disrupts this pathway, leading to tumor regression .
Pulmonary Hypertension
Emerging research suggests that Imatinib may benefit patients with pulmonary arterial hypertension (PAH) . By inhibiting platelet-derived growth factor (PDGF) signaling, it reduces vascular remodeling and improves hemodynamics in PAH patients .
Systemic Mastocytosis
Imatinib has demonstrated promise in treating systemic mastocytosis , a rare disorder characterized by abnormal mast cell proliferation. It targets the KIT D816V mutation, which drives mast cell proliferation, thereby alleviating symptoms and preventing complications .
Other Kinase-Driven Disorders
Beyond the mentioned applications, Imatinib is being explored for various other kinase-driven disorders, including hypereosinophilic syndrome , aggressive fibromatosis , and myelodysplastic syndromes . Its ability to selectively inhibit specific kinases makes it a valuable therapeutic option .
properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-26-11-13-29(14-12-26)16-20-25-22-21(23(31)28(3)24(32)27(22)2)30(20)15-18-9-6-8-17-7-4-5-10-19(17)18/h4-10H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTXQCCBYCUSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide](/img/structure/B2765613.png)
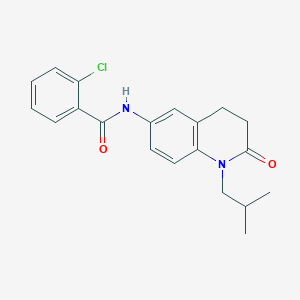
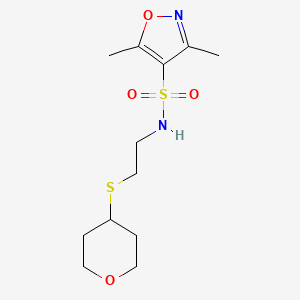
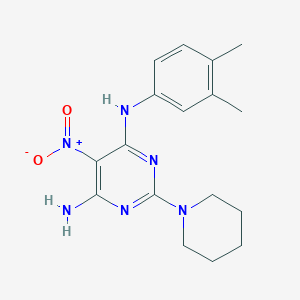
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide](/img/structure/B2765623.png)
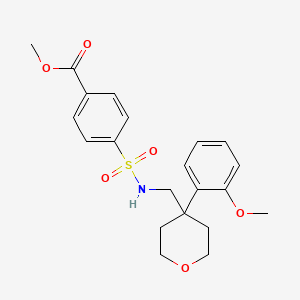
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2765626.png)
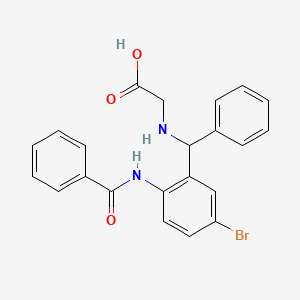

![4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2765630.png)

![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2765634.png)

